8-Quinolyl 4-bromo-3-nitrobenzoate
Description
Properties
IUPAC Name |
quinolin-8-yl 4-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEJKDVAMAOGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:
Bromination: The nitrated benzene derivative is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated nitrobenzoic acid is esterified with 8-hydroxyquinoline in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids with palladium catalysts under mild conditions.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 8-Quinolyl 4-amino-3-bromobenzoate.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
8-Quinolyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-Quinolyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolyl 4-bromo-3-nitrobenzonitrile
- 8-Quinolyl 4-bromo-3-nitrotoluene
- 8-Quinolyl 4-bromo-3-nitrobenzoic acid
Uniqueness
8-Quinolyl 4-bromo-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its quinoline moiety enhances its biological activity, making it a valuable compound in medicinal chemistry.
Q & A
Q. Mechanistic Studies Focus
- Electron Paramagnetic Resonance (EPR) : Identify radical intermediates in Cu(II)-catalyzed reactions, as seen in studies on 8-Quinolyl sulfate decomposition .
- In Situ Infrared (IR) Spectroscopy : Monitor nitro group reduction or ester hydrolysis in real time.
- Mass Spectrometry (MS) : Track isotopic labeling (e.g., ) to confirm hydrolysis pathways.
Combining these methods with kinetic isotope effects (KIEs) can distinguish between associative and dissociative mechanisms .
How do steric and electronic effects of the nitro and bromo substituents influence reactivity?
Structure-Activity Relationship Focus
The nitro group is a strong electron-withdrawing meta-director, while bromo acts as a moderately deactivating ortho/para-director. Computational studies (e.g., DFT) on analogous esters reveal:
- Nitro Group : Increases electrophilicity at the benzoate carbonyl, accelerating nucleophilic attack (e.g., hydrolysis).
- Bromo Substituent : Enhances steric hindrance, reducing accessibility to the reaction site.
Experimental validation via Hammett plots ( correlations) or kinetic isotopic labeling can quantify these effects .
What strategies mitigate instability during storage or handling of this compound?
Q. Practical Methodology Focus
- Storage Conditions : Keep at 2–8°C in airtight, light-resistant containers to prevent photodegradation or hydrolysis .
- Stabilizers : Add desiccants (e.g., molecular sieves) to minimize moisture.
- Purity Checks : Regular HPLC or -NMR analysis to detect decomposition products.
Evidence from related nitrobenzene derivatives shows that stability is highly solvent-dependent; avoid protic solvents (e.g., methanol) for long-term storage .
How can researchers assess the biological potential of derivatives without FDA-approved data?
Q. Biological Screening Focus
- In Vitro Assays : Use cell-based viability assays (e.g., MTT) against cancer lines (e.g., SMMC-7721) to evaluate cytotoxicity.
- Targeted Screening : Test inhibition of enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR).
- SAR Studies : Modify the quinoline or benzoate moieties to enhance binding affinity, as demonstrated in antitumor quinoline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
